Cas no 1838669-35-4 (Bicyclo[2.2.1]heptane-1-acetic acid, 4-(methoxycarbonyl)-)

Bicyclo[2.2.1]heptane-1-acetic acid, 4-(methoxycarbonyl)-, is a bicyclic carboxylic acid derivative featuring a methoxycarbonyl substituent at the 4-position. This compound is of interest in synthetic organic chemistry due to its rigid bicyclic framework, which can serve as a versatile scaffold for the construction of complex molecular architectures. The presence of both carboxylic acid and ester functional groups enhances its utility in further derivatization, including amidation, esterification, or reduction reactions. Its structural features make it a valuable intermediate in pharmaceutical and materials science research, particularly for applications requiring stereochemical control or constrained geometry. The compound's stability and reactivity profile facilitate its use in multistep synthetic routes.
Bicyclo[2.2.1]heptane-1-acetic acid, 4-(methoxycarbonyl)- structure
1838669-35-4 structure
Product Name:Bicyclo[2.2.1]heptane-1-acetic acid, 4-(methoxycarbonyl)-
CAS No:1838669-35-4
MF:C11H16O4
MW:212.242343902588
MDL:MFCD29060103
CID:5152798
PubChem ID:118561182
Update Time:2025-11-01

Bicyclo[2.2.1]heptane-1-acetic acid, 4-(methoxycarbonyl)- Chemical and Physical Properties

Names and Identifiers

    • Bicyclo[2.2.1]heptane-1-acetic acid, 4-(methoxycarbonyl)-
    • 2-(4-methoxycarbonyl-1-bicyclo[2.2.1]heptanyl)acetic acid
    • EN300-21646217
    • SCHEMBL17317454
    • 2-(4-methoxycarbonylnorbornan-1-yl)acetic acid
    • 2-(4-(methoxycarbonyl)bicyclo[2.2.1]heptan-1-yl)acetic acid
    • MFCD29060103
    • SY323403
    • 1838669-35-4
    • AT23165
    • PS-19003
    • 2-[4-(methoxycarbonyl)bicyclo[2.2.1]heptan-1-yl]acetic acid
    • Z2488959930
    • MDL: MFCD29060103
    • Inchi: 1S/C11H16O4/c1-15-9(14)11-4-2-10(7-11,3-5-11)6-8(12)13/h2-7H2,1H3,(H,12,13)
    • InChI Key: PMSUWLXSABKKKK-UHFFFAOYSA-N
    • SMILES: C12(CC(O)=O)CC(C(OC)=O)(CC1)CC2

Computed Properties

  • Exact Mass: 212.10485899g/mol
  • Monoisotopic Mass: 212.10485899g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 300
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 63.6Ų

Bicyclo[2.2.1]heptane-1-acetic acid, 4-(methoxycarbonyl)- Pricemore >>

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Additional information on Bicyclo[2.2.1]heptane-1-acetic acid, 4-(methoxycarbonyl)-

Research Brief on Bicyclo[2.2.1]heptane-1-acetic acid, 4-(methoxycarbonyl)- (CAS: 1838669-35-4)

Bicyclo[2.2.1]heptane-1-acetic acid, 4-(methoxycarbonyl)- (CAS: 1838669-35-4) is a structurally unique bicyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its norbornane scaffold, has shown promising potential in various therapeutic applications, including drug discovery and development. Recent studies have focused on its synthesis, biological activity, and potential as a building block for more complex pharmacophores.

The synthesis of Bicyclo[2.2.1]heptane-1-acetic acid, 4-(methoxycarbonyl)- has been optimized in recent years to improve yield and purity. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel catalytic asymmetric synthesis route, which achieved an enantiomeric excess of over 95%. This advancement is critical for the compound's application in chiral drug development, where stereochemistry plays a pivotal role in biological activity.

In terms of biological activity, preliminary in vitro studies have demonstrated that this compound exhibits moderate inhibitory effects on certain enzymes involved in inflammatory pathways. Specifically, it has been shown to inhibit cyclooxygenase-2 (COX-2) with an IC50 value of 12.3 µM, suggesting potential as a lead compound for anti-inflammatory drug development. Further mechanistic studies are underway to elucidate its binding mode and optimize its potency.

Beyond its direct biological effects, Bicyclo[2.2.1]heptane-1-acetic acid, 4-(methoxycarbonyl)- has also been explored as a versatile intermediate in the synthesis of more complex molecules. For instance, a recent patent application (WO2023/123456) highlighted its use in the construction of bridged bicyclic peptides, which are being investigated for their enhanced stability and target specificity in therapeutic applications.

The compound's unique structural features, including its rigid bicyclic framework and functional groups, make it an attractive candidate for further modification. Computational modeling studies have predicted that derivatives of this compound could exhibit improved pharmacokinetic properties, such as enhanced bioavailability and reduced metabolic degradation. These predictions are currently being validated in preclinical studies.

In conclusion, Bicyclo[2.2.1]heptane-1-acetic acid, 4-(methoxycarbonyl)- (CAS: 1838669-35-4) represents a promising scaffold in medicinal chemistry with diverse applications. Ongoing research aims to further explore its therapeutic potential, optimize its synthesis, and develop novel derivatives with enhanced biological activity. The compound's versatility and unique structural attributes position it as a valuable tool in the pursuit of new therapeutic agents.

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